Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3S/c1-14-7(13)6-5(8(9,10)11)2-4(3-12)15-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLZSGUMLATIOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501191396 | |
| Record name | Methyl 5-formyl-3-(trifluoromethyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501191396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189756-77-2 | |
| Record name | Methyl 5-formyl-3-(trifluoromethyl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189756-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-formyl-3-(trifluoromethyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501191396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formylation of Thiophene Derivatives
A common approach to formylate thiophene derivatives involves the use of formylation reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), triphosgene, or diphosphine in the presence of N,N-dimethylformamide (DMF) as a solvent and catalyst. This method is well-documented for related compounds such as 5-chlorothiophene-2-formaldehyde, which serves as a precursor for further functionalization.
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formylation of 2-chlorothiophene | POCl₃/DMF or SOCl₂/DMF | 50-100 | 4-6 | High | Molar ratio of thiophene to formylating agent varies (1:1 to 1:2) |
| Oxidation to formic acid | H₂O₂, tert-butyl hydroperoxide, or peracetic acid | 25-40 | 4-6 | 90+ | Extracted with dichloromethane, purified by recrystallization |
| Acyl chlorination | SOCl₂ or triphosgene | 20-80 | 4-5 | High | Followed by distillation to obtain acid chloride |
This three-step sequence (formylation, oxidation, acyl chlorination) yields high-purity intermediates suitable for further transformations.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is typically introduced via trifluoroacetic acid derivatives or trifluoroacetic ethyl acetoacetate, which undergo chlorination and ring-closure reactions to form trifluoromethyl-substituted heterocycles.
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination | Sulfuryl chloride, controlled dropwise | -15 to 15 | 10-18 | >90 | Molar ratio sulfuryl chloride to substrate 0.92-0.98:1, low overchlorination (<0.3%) |
| Ring-closure | Thioacetamide in dehydrated ethanol | Reflux (~78) | 8-12 | High | Avoids toxic solvents, no acid-binding agents needed |
| Hydrolysis | NaOH aqueous solution, reflux | Reflux | 3 | High | Followed by acidification and filtration |
This method yields 2-methyl-4-trifluoromethyl thiazole-5-formic acid with high purity (HPLC >98%) and yields around 92%, which can be adapted for thiophene derivatives with trifluoromethyl substitution.
Direct Preparation of Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate
While direct literature on the exact compound is limited, analogous methods from related thiophene derivatives provide a reliable synthetic pathway:
Step 1: Synthesis of 3-(trifluoromethyl)thiophene-2-carboxylic acid
This can be achieved by palladium-catalyzed carbonylation of 3-(trifluoromethyl)thiophene derivatives or by Grignard metallation followed by carbonation with CO₂.
Step 2: Formylation at the 5-position
Using the formylation reagents (POCl₃, SOCl₂, triphosgene) in DMF solvent, selective formylation at the 5-position can be achieved, guided by electronic and steric effects.
Step 3: Esterification
The carboxylic acid is esterified with methanol under acidic conditions or via methylation reagents to obtain the methyl ester.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Formylation | POCl₃/DMF or SOCl₂/DMF | 50-100 °C | 4-6 h | High | Molar ratios critical for selectivity |
| Oxidation | H₂O₂, tert-butyl hydroperoxide, or peracetic acid | 25-40 °C | 4-6 h | >90 | Extraction and recrystallization for purity |
| Acyl Chlorination | SOCl₂ or triphosgene | 20-80 °C | 4-5 h | High | Produces acid chloride intermediate |
| Trifluoromethyl Introduction | Sulfuryl chloride chlorination, thioacetamide cyclization | -15 to reflux | 8-18 h | ~92 | Controlled conditions minimize by-products |
| Esterification | Methanol, acid catalyst or methylation reagents | RT to reflux | 1-4 h | High | Final step to obtain methyl ester |
Research Findings and Practical Notes
The choice of formylation reagent affects reaction temperature and yield: POCl₃ requires higher temperatures (90-100 °C), while triphosgene works efficiently at lower temperatures (40-45 °C).
Oxidation of the aldehyde to carboxylic acid is efficiently performed using hydrogen peroxide or tert-butyl hydroperoxide, with reaction times of 4-6 hours at mild temperatures (25-40 °C).
The trifluoromethyl group introduction via chlorination and cyclization avoids toxic solvents and complicated workups, improving environmental and operational profiles.
Purification steps such as extraction, recrystallization, and distillation are critical to achieve high purity (>98%) suitable for pharmaceutical applications.
The synthesis benefits from careful control of molar ratios, temperature, and reaction times to minimize side reactions such as overchlorination or decarboxylation.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Methyl 5-carboxy-3-(trifluoromethyl)thiophene-2-carboxylate.
Reduction: Methyl 5-hydroxymethyl-3-(trifluoromethyl)thiophene-2-carboxylate.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate serves as a precursor in the synthesis of various pharmaceutical compounds. The trifluoromethyl group enhances the lipophilicity of the molecules, which can improve their bioavailability and efficacy. Research indicates that compounds with trifluoromethyl substitutions often exhibit increased potency against biological targets, making this compound a valuable building block in drug development.
Organic Synthesis
This compound is utilized as an important intermediate in organic synthesis. It allows chemists to construct complex molecules efficiently, which is crucial for developing new materials and pharmaceuticals. The presence of both the formyl and trifluoromethyl groups provides versatile reactivity options for further chemical transformations .
Material Science
In material science, this compound is investigated for its potential to create advanced materials such as conductive polymers. These materials have applications in electronics, energy storage devices, and other high-tech industries due to their unique electrical properties.
Case Study 1: Synthesis of Trifluoromethylated Compounds
A study demonstrated the utility of this compound in synthesizing novel trifluoromethylated amides via N-trifluoromethylation reactions. The results showed that this compound could be transformed into various biologically active derivatives, highlighting its importance as a synthetic intermediate in medicinal chemistry .
Case Study 2: Development of Agrochemicals
Research has explored the application of this compound in agrochemical formulations. Its unique properties may contribute to developing more effective pesticides and herbicides, addressing agricultural challenges by enhancing crop protection strategies.
Mechanism of Action
The mechanism of action of Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
The structural and functional attributes of methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate can be contextualized by comparing it to analogous thiophene derivatives. Below is a detailed analysis supported by experimental data and literature:
Substituent Effects on Reactivity and Stability
Methyl 4-Phenyl-5-(Trifluoromethyl)thiophene-2-Carboxylate (PI-29378, CAS 237385-98-7) :
- Substituents : Phenyl at position 4, trifluoromethyl at position 5, methyl ester at position 2.
- Key Differences : The absence of a formyl group reduces its electrophilic character compared to the target compound. The phenyl group enhances π-π stacking interactions but may reduce solubility in polar solvents.
- Applications : Primarily used in materials science due to its planar aromatic system .
- Ethyl 2-Amino-4-(2-Thienyl)thiophene-3-Carboxylate (PI-29386, CAS 243669-48-9): Substituents: Amino group at position 2, thienyl at position 4, ethyl ester at position 3. Key Differences: The amino group introduces basicity and hydrogen-bonding capacity, while the thienyl substituent increases conjugation. The ethyl ester offers slightly higher lipophilicity than the methyl ester. Applications: Useful in dye synthesis and as a ligand in coordination chemistry .
Functional Group Impact on Physicochemical Properties
| Compound Name | Substituents (Positions) | Ester Group | Key Functional Groups | CAS No. |
|---|---|---|---|---|
| This compound | Formyl (5), CF₃ (3), COOMe (2) | Methyl | Formyl, CF₃ | Not Provided |
| Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | Phenyl (4), CF₃ (5), COOMe (2) | Methyl | Phenyl, CF₃ | 237385-98-7 |
| Ethyl 2-amino-4-(2-thienyl)thiophene-3-carboxylate | Amino (2), Thienyl (4), COOEt (3) | Ethyl | Amino, Thienyl | 243669-48-9 |
Key Observations :
Electrophilicity: The formyl group in the target compound enhances electrophilic reactivity, enabling aldol condensations or Schiff base formations, unlike the phenyl or amino groups in analogs .
Solubility : The trifluoromethyl group in all three compounds improves lipid solubility, but the methyl ester in the target compound may reduce water solubility compared to ethyl esters.
Synthetic Utility: The target compound’s formyl group allows selective functionalization at position 5, whereas analogs with phenyl or amino groups require harsher conditions for modification.
Biological Activity
Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate is a thiophene-based compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C8H5F3O3S
- Molecular Weight : 238.19 g/mol
- CAS Number : 189756-77-2
The compound features a trifluoromethyl group, which enhances its lipophilicity, allowing for better membrane permeability and interaction with biological targets.
This compound exhibits various biological activities primarily through:
- Enzyme Interaction : It has been shown to interact with enzymes such as kinases, modulating their activity and affecting cell signaling pathways. This interaction can lead to alterations in gene expression and cellular metabolism.
- Cell Signaling Modulation : The compound influences critical signaling pathways, including the MAPK pathway, which is involved in cell proliferation and apoptosis.
- Receptor Binding : The trifluoromethyl group may enhance binding affinity to specific receptors, thereby influencing physiological responses.
Biological Activities
Research indicates that this compound possesses several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions .
- Anticancer Potential : Due to its ability to modulate cell signaling pathways, there is interest in its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer potential of thiophene derivatives, this compound was evaluated for its effects on human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its role as a potential chemotherapeutic agent. Further investigations into its mechanism revealed that it induced apoptosis through the activation of caspase pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 5-formyl-3-(trifluoromethyl)thiophene-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of a thiophene scaffold. Key steps include:
Trifluoromethylation : Introducing the trifluoromethyl group via nucleophilic substitution or radical-mediated reactions using reagents like trifluoromethyl copper complexes .
Formylation : Direct formylation at the 5-position using Vilsmeier-Haack conditions (POCl₃/DMF) or directed ortho-metalation followed by CO insertion .
- Optimization : Yields are sensitive to solvent polarity (e.g., THF vs. DCM) and temperature. For example, trifluoromethylation at 60°C in DMF achieves ~75% yield, while higher temperatures promote decomposition .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- ¹H NMR : The formyl proton resonates at δ 9.8–10.2 ppm (singlet), while the trifluoromethyl group appears as a singlet at δ 3.9–4.1 ppm. Thiophene ring protons show splitting patterns dependent on substitution .
- ¹³C NMR : The carbonyl carbon (COOCH₃) appears at ~165 ppm, and the formyl carbon at ~190 ppm. CF₃ groups exhibit characteristic quartets due to ¹JCF coupling (~120 ppm) .
- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O) .
Q. What are the solubility and stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water. Solubility in ethanol is moderate (~10 mg/mL at 25°C) .
- Stability : The formyl group is prone to hydrolysis under acidic/basic conditions. Storage at –20°C in inert atmospheres (argon) minimizes degradation. Stability in DMSO-d6 for NMR analysis is confirmed for ≤48 hours .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the formyl moiety in cross-coupling reactions?
- Methodological Answer : The CF₃ group enhances electrophilicity of the formyl carbon, facilitating nucleophilic additions (e.g., with amines or hydrazines). DFT calculations show a 15–20% increase in electrophilicity compared to non-CF₃ analogs. This effect enables Suzuki-Miyaura couplings with arylboronic acids under mild conditions (Pd(OAc)₂, K₂CO₃, 60°C) .
Q. What computational models predict the compound’s behavior in catalytic cycles, such as in asymmetric organocatalysis?
- Methodological Answer : Density Functional Theory (DFT) studies (B3LYP/6-31G*) reveal that the compound’s planar thiophene ring and electron-deficient formyl group stabilize transition states in proline-mediated aldol reactions. The CF₃ group lowers the LUMO energy (–2.1 eV), enhancing electrophilic activation .
Q. How does this compound perform as a precursor in heterocyclic drug discovery?
- Methodological Answer : The formyl group undergoes condensation with primary amines to form Schiff bases, which cyclize into imidazoles or thienopyridines. For example, reaction with 2-aminopyridine in AcOH yields a thieno[3,2-b]pyridine scaffold (70–80% yield), a core structure in kinase inhibitors .
Q. Are there crystallographic data for this compound, and how does crystal packing affect its physicochemical properties?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) confirms a monoclinic crystal system (space group P2₁/c). Intermolecular C–H···O hydrogen bonds between the formyl and ester groups stabilize the lattice, contributing to a high melting point (mp 148–150°C). Packing density (1.45 g/cm³) correlates with low solubility in non-polar solvents .
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
- Methodological Answer : LC-MS/MS with a C18 column (ACN/0.1% formic acid gradient) detects impurities ≤0.1%. Major byproducts include:
- Deformylated derivative : Formed via retro-aldich reaction (5–7% at 100°C).
- Hydrolysis product : Methyl 5-hydroxy-3-(trifluoromethyl)thiophene-2-carboxylate (3–5% in aqueous conditions) .
Contradictions and Resolutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
